molecular formula C25H31N7O8 B12046762 Lhrh(1-4)(free acid)

Lhrh(1-4)(free acid)

Cat. No.: B12046762
M. Wt: 557.6 g/mol
InChI Key: FMJXVANOHHICFP-LEAZDLGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luteinizing hormone-releasing hormone (1-4) (free acid) is a peptide fragment derived from the larger luteinizing hormone-releasing hormone. This compound plays a crucial role in regulating the release of follicle-stimulating hormone and luteinizing hormone from the anterior pituitary gland. It is involved in various physiological processes, including reproduction and the regulation of sex hormones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of luteinizing hormone-releasing hormone (1-4) (free acid) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of luteinizing hormone-releasing hormone (1-4) (free acid) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

Luteinizing hormone-releasing hormone (1-4) (free acid) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield free thiols .

Scientific Research Applications

Luteinizing hormone-releasing hormone (1-4) (free acid) has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating reproductive hormones and its interactions with receptors.

    Medicine: Explored for potential therapeutic applications in treating hormone-related disorders and cancers.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Luteinizing hormone-releasing hormone (1-4) (free acid) exerts its effects by binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to the release of follicle-stimulating hormone and luteinizing hormone. These hormones then act on the gonads to regulate steroidogenesis and gametogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Luteinizing hormone-releasing hormone (1-4) (free acid) is unique due to its specific sequence and biological activity. It serves as a valuable tool for studying the structure-activity relationships of luteinizing hormone-releasing hormone and its analogs. Its ability to regulate reproductive hormones makes it a critical compound in both basic and applied research .

Properties

Molecular Formula

C25H31N7O8

Molecular Weight

557.6 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C25H31N7O8/c26-16(5-6-21(34)35)22(36)30-19(8-14-10-27-12-29-14)24(38)31-18(23(37)32-20(11-33)25(39)40)7-13-9-28-17-4-2-1-3-15(13)17/h1-4,9-10,12,16,18-20,28,33H,5-8,11,26H2,(H,27,29)(H,30,36)(H,31,38)(H,32,37)(H,34,35)(H,39,40)/t16-,18-,19-,20-/m0/s1

InChI Key

FMJXVANOHHICFP-LEAZDLGRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

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